molecular formula C22H18N2O3 B6100008 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Cat. No. B6100008
M. Wt: 358.4 g/mol
InChI Key: IPHSWBXHBNPYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide, also known as BZ-423, is a synthetic compound that has been studied for its potential use in treating autoimmune diseases and cancer. BZ-423 was first synthesized in 2003 by researchers at the University of Virginia, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide works by inhibiting the activity of a protein called mitochondrial benzodiazepine receptor (MBR). MBR is involved in regulating cell death and inflammation, and its inhibition by this compound has been shown to reduce the activity of immune cells and promote the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory cytokines, promote the death of immune cells, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide in lab experiments is that it has been well-characterized in preclinical studies, and its mechanism of action is well-understood. This makes it a useful tool for investigating the role of MBR in various biological processes. One limitation of using this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer. Another direction is the investigation of this compound's effects on other biological processes, such as mitochondrial function and cell metabolism. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide involves several steps, including the reaction of 2-aminobenzoxazole with 4-ethoxybenzoyl chloride to form N-(2-benzoxazolyl)-4-ethoxybenzamide. This compound is then reacted with 3-aminobenzophenone to produce this compound. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide has been studied for its potential use in treating autoimmune diseases such as lupus, multiple sclerosis, and rheumatoid arthritis. It has also been investigated for its potential as an anti-cancer agent. In both cases, this compound has shown promising results in preclinical studies.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-26-18-12-10-15(11-13-18)21(25)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)27-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHSWBXHBNPYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.